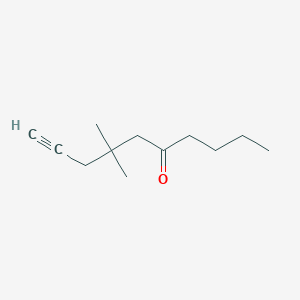
7,7-Dimethyldec-9-YN-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyldec-9-YN-5-one: is an organic compound with the molecular formula C12H20O . It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its unique structure, which includes a triple bond at the 9th position and a ketone group at the 5th position, along with two methyl groups at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyldec-9-YN-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7,7-dimethyl-1-heptyne and acetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base like sodium hydride (NaH) to deprotonate the alkyne and form an acetylide ion.
Coupling Reaction: The acetylide ion then undergoes a coupling reaction with acetone to form the desired product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7,7-Dimethyldec-9-YN-5-one can undergo oxidation reactions, where the triple bond or the ketone group is oxidized to form various products.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form alcohols.
Substitution: The alkyne group can participate in substitution reactions, where the triple bond is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: 7,7-Dimethyldec-9-YN-5-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound can be used to study the effects of alkynes and ketones on biological systems, including enzyme interactions and metabolic pathways.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 7,7-Dimethyldec-9-YN-5-one involves its interaction with molecular targets such as enzymes and receptors. The triple bond and ketone group allow the compound to participate in various chemical reactions, influencing biological pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
7,7-Dimethyloct-9-YN-5-one: Similar structure but with a shorter carbon chain.
7,7-Dimethyldodec-9-YN-5-one: Similar structure but with a longer carbon chain.
7,7-Dimethylundec-9-YN-5-one: Similar structure but with an intermediate carbon chain length.
Uniqueness: 7,7-Dimethyldec-9-YN-5-one is unique due to its specific carbon chain length and the positioning of the triple bond and ketone group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61882-83-5 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
7,7-dimethyldec-9-yn-5-one |
InChI |
InChI=1S/C12H20O/c1-5-7-8-11(13)10-12(3,4)9-6-2/h2H,5,7-10H2,1,3-4H3 |
InChI Key |
ZBWXOIGMOTUXQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC(C)(C)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















